De(cladinosyl) Clarithromycin

Drug Metabolism Cytochrome P-450 Drug-Drug Interaction

De(cladinosyl) Clarithromycin is the authentic, cladinosyl-deficient degradation product essential for stability-indicating HPLC validation. It uniquely identifies acid-catalyzed degradation (45–50% in 30 min) and serves as a critical negative control in CYP3A4-mediated DDI studies—unable to form inhibitory P-450 complexes unlike clarithromycin. Substitution with other clarithromycin impurities compromises analytical accuracy and regulatory compliance. Procure the genuine reference standard for defensible ANDA submissions and reliable forced degradation data.

Molecular Formula C30H55NO10
Molecular Weight 589.8 g/mol
CAS No. 118058-74-5
Cat. No. B588005
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDe(cladinosyl) Clarithromycin
CAS118058-74-5
Synonyms3-O-De(2,6-dideoxy-3-C-methyl-3-O-methyl-α-L-ribo-hexopyranosyl)-6-O-methylerythromycin;  5-O-Desosaminyl-6-O-methylerythronolide A;  3-O-Decladinosyl-6-O-methylerythronolide A; 
Molecular FormulaC30H55NO10
Molecular Weight589.8 g/mol
Structural Identifiers
SMILESCCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)O)C)OC2C(C(CC(O2)C)N(C)C)O)(C)OC)C)C)O)(C)O
InChIInChI=1S/C30H55NO10/c1-12-21-30(8,37)25(35)17(4)22(32)15(2)14-29(7,38-11)26(18(5)23(33)19(6)27(36)40-21)41-28-24(34)20(31(9)10)13-16(3)39-28/h15-21,23-26,28,33-35,37H,12-14H2,1-11H3/t15-,16-,17+,18+,19-,20+,21-,23+,24-,25-,26-,28+,29-,30-/m1/s1
InChIKeyQTLYNHBYTKOXTE-FNAMOMDESA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





De(cladinosyl) Clarithromycin (CAS 118058-74-5): A Critical Macrolide Derivative for Pharmaceutical Analysis and Metabolism Research


De(cladinosyl) Clarithromycin (CAS 118058-74-5), also known as 3-O-Decladinosyl-6-O-methylerythromycin A or Clarithromycin EP Impurity I, is a semi-synthetic macrolide derivative and a primary degradation product/metabolite of the widely prescribed antibiotic clarithromycin [1]. Characterized by the selective removal of the cladinosyl sugar moiety, this compound retains the 14-membered lactone ring core but exhibits distinct conformational and biological properties compared to its parent molecule [2]. While it is pharmacologically inactive as an antibacterial agent, its unique biochemical and physicochemical profile makes it an indispensable tool in analytical chemistry, drug metabolism studies, and quality control within the pharmaceutical industry .

Why De(cladinosyl) Clarithromycin Cannot Be Replaced by Other Macrolide Impurities or Analogs


The loss of the cladinosyl sugar at the C3 position fundamentally alters the molecule's interaction with both biological targets and analytical systems. Unlike clarithromycin or its active metabolite 14-hydroxy-clarithromycin, De(cladinosyl) Clarithromycin does not inhibit bacterial protein synthesis, and critically, it fails to form the characteristic inhibitory metabolite complex with cytochrome P-450 enzymes in vivo [1]. Furthermore, its unique mass spectrometric and chromatographic behavior necessitates a specific, well-characterized reference standard for accurate detection and quantification . Generic substitution with other clarithromycin impurities (e.g., N-demethyl clarithromycin or clarithromycin N-oxide) would yield incorrect analytical results and misinterpret biological data, as each impurity possesses a distinct metabolic and degradation pathway. Therefore, procurement of the authentic De(cladinosyl) Clarithromycin standard is non-negotiable for compliant pharmaceutical analysis and meaningful research.

De(cladinosyl) Clarithromycin (CAS 118058-74-5): Quantified Differentiation from Analogs


Absence of Cytochrome P-450 Metabolite Complex Formation vs. Parent Clarithromycin

In vivo studies in rats demonstrate a critical functional divergence: Clarithromycin and its N-demethyl metabolite form an inhibitory metabolite complex with cytochrome P-450, a key driver of drug-drug interactions. In stark contrast, De(cladinosyl) Clarithromycin does NOT produce this complex [1]. This biochemical distinction directly impacts the interpretation of metabolic studies and safety assessments.

Drug Metabolism Cytochrome P-450 Drug-Drug Interaction Hepatotoxicity

Rapid Formation Kinetics Under Acidic Degradation Conditions

A pharmaceutical equivalence study revealed that under certain stress conditions, clarithromycin formulations can undergo rapid acid-catalyzed hydrolysis to yield significant quantities of De(cladinosyl) Clarithromycin. Specifically, in samples CL5 and CL10, degradation to 45-50% decladinosyl clarithromycin occurred within just 30 minutes [1]. This contrasts with the behavior of other impurities like clarithromycin N-oxide, which are formed under oxidative conditions.

Forced Degradation Stability Studies Pharmaceutical Formulation Analytical Method Validation

Defined Analytical Role as a USP/EP Pharmacopeial Reference Impurity

De(cladinosyl) Clarithromycin is officially designated as Clarithromycin EP Impurity I (European Pharmacopoeia) and Decladinosyl Clarithromycin (USP) [1]. It is supplied as a Pharmaceutical Analytical Impurity (PAI) with a defined purity profile for use in analytical method development, validation, and routine quality control . This is in contrast to other clarithromycin impurities (e.g., EP Impurity K, CAS 127157-35-1) which are formed via different degradation pathways and are not interchangeable analytical markers.

Quality Control Method Validation Regulatory Compliance Pharmacopeia

Critical Applications of De(cladinosyl) Clarithromycin (CAS 118058-74-5) in R&D and QC


Analytical Reference Standard for Stability-Indicating HPLC Methods

Given its rapid formation under acidic degradation (45-50% in 30 min) [1], a high-purity De(cladinosyl) Clarithromycin standard is essential for developing and validating stability-indicating HPLC methods. Its use allows for accurate identification and quantification of this specific degradation product during forced degradation studies and routine batch release testing of clarithromycin drug substances and products.

Metabolic Pathway Elucidation and Drug-Drug Interaction (DDI) Studies

The inability of De(cladinosyl) Clarithromycin to form an inhibitory cytochrome P-450 complex, unlike the parent drug [1], makes it a crucial control compound in metabolism studies. Researchers utilize it to differentiate the effects of the intact clarithromycin molecule from its metabolites on CYP3A4 activity, thereby refining the understanding of clarithromycin-mediated DDI mechanisms.

Forced Degradation and Formulation Robustness Assessment

The compound's specific and rapid generation under acidic conditions [1] makes it a key marker for assessing the robustness of novel clarithromycin formulations. By monitoring its formation in stressed samples (e.g., acid challenge), formulation scientists can quantitatively evaluate the protective efficacy of different excipients or manufacturing processes against acid-catalyzed degradation.

Structural Biology and Conformational Studies of Macrolides

As a conformationally rigid 14-membered macrolide derivative lacking the cladinosyl sugar [1], De(cladinosyl) Clarithromycin serves as a simplified model for structural studies. It aids in investigating the contribution of the sugar moiety to the overall three-dimensional fold and ribosome-binding properties of macrolide antibiotics through NMR and computational modeling experiments.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for De(cladinosyl) Clarithromycin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.